6-Bromoisoquinoline-1,3(2h,4h)-dione - 501130-49-0

6-Bromoisoquinoline-1,3(2h,4h)-dione

Catalog Number: EVT-2932307
CAS Number: 501130-49-0
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A primary method for synthesizing 6-Bromoisoquinoline-1,3(2H,4H)-dione involves the direct bromination of isoquinoline-1,3(2H,4H)-dione. This reaction typically employs bromine in an appropriate solvent, such as acetic acid or chloroform. [] Optimization of reaction conditions, such as temperature and reaction time, can influence the yield and purity of the desired product.

Chemical Reactions Analysis

6-Bromoisoquinoline-1,3(2H,4H)-dione displays notable reactivity due to the presence of the bromine atom, facilitating various substitution reactions. One prominent application is its use in the Eschenmoser coupling reaction. [] In this reaction, 6-Bromoisoquinoline-1,3(2H,4H)-dione reacts with thioamides to yield (Z)-4-(substituted aminomethylene)isoquinoline-1,3(2H,4H)-diones. This reaction proceeds under mild conditions, requiring no additional base or thiophile, highlighting the compound's synthetic utility. []

Another significant transformation involves substituting the bromine atom with various nucleophiles. For instance, reactions with amines can lead to the formation of 6-aminoisoquinoline-1,3(2H,4H)-dione derivatives. [] These reactions can be mediated by catalysts, such as palladium, and are typically performed in the presence of a base.

Mechanism of Action

While 6-Bromoisoquinoline-1,3(2H,4H)-dione itself may not possess inherent biological activity, its derivatives, synthesized through chemical modifications, can exhibit specific mechanisms of action depending on the introduced substituents. For example, 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives, synthesized using 6-Bromoisoquinoline-1,3(2H,4H)-dione as a starting material, have shown potent and selective inhibition of cyclin-dependent kinase 4 (CDK4). [] The mechanism of action for these inhibitors involves binding to the ATP-binding site of CDK4, thereby preventing its activity and inhibiting cell cycle progression. []

Applications
  • Synthesis of CDK4 inhibitors: 6-Bromoisoquinoline-1,3(2H,4H)-dione serves as a crucial starting material for synthesizing 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives, a novel class of potent and selective inhibitors of CDK4. [] These inhibitors hold promise as potential antitumor agents due to their ability to regulate uncontrolled cell proliferation, a hallmark of cancer. []

(Z)-4-((Substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-diones

Compound Description: This group of compounds represents a series of (Z)-4-((substituted phenylamino)methylidene)isoquinoline-1,3(2H,4H)-diones synthesized using the Eschenmoser coupling reaction []. This reaction utilized 4-bromoisoquinoline-1,3(2H,4H)-diones and various substituted thioformanilides, thioacetanilides, and thiobenzanilides []. These derivatives are of particular interest for their potential as antitumor agents due to their ability to inhibit cyclin-dependent kinase 4 (CDK4) [, ]. The position and nature of the substituents on the phenylamino ring significantly influence their inhibitory activity and selectivity for CDK4 over other CDKs [, ].

Relevance: These compounds share the core isoquinoline-1,3(2H,4H)-dione structure with 6-bromoisoquinoline-1,3(2H,4H)-dione. The key structural difference lies in the presence of a (substituted phenylamino)methylidene group at the 4-position in these related compounds, while 6-bromoisoquinoline-1,3(2H,4H)-dione has a bromine atom at the 6-position. Notably, the synthesis of these compounds utilizes 6-bromoisoquinoline-1,3(2H,4H)-dione as a starting material, highlighting their close structural relationship [].

4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones

Compound Description: These compound series are also identified as potent and selective inhibitors of CDK4, potentially useful as antitumor agents []. The benzylamino derivatives require a 3-OH substituent on the phenyl ring for activity, which is further enhanced by various substituents at the isoquinoline-1,3-dione core's C-6 position []. To address metabolic liabilities associated with the phenolic OH, replacement with nitrogen or substitution with N-substituted 2-pyridones was explored [].

Relevance: These compounds, like the previous group, share the core isoquinoline-1,3-(2H,4H)-dione structure with 6-bromoisoquinoline-1,3(2H,4H)-dione. The difference lies in the 4-position substituent: a (benzylamino)methylidene or [(pyridylmethyl)aminomethylene] group instead of a bromine atom. This difference highlights the structural modifications explored for enhancing CDK4 inhibitory activity and metabolic stability within the same chemical class [].

2-Aryl-1,2,4-triazine-3,5-(2H,4H)diones (1-Aryl-6-azauracils)

Compound Description: These compounds were synthesized through a multistep process involving the treatment of 6-amino-5-arylazo-1,3-dimethyluracils with urea or N,N′-carbonyldiimidazole to form 6-aryl-1,3-dimethyl-6,7-dihydro-6-azalumazin-7-(6H)ones []. Subsequent hydrolysis and thermal decomposition led to the formation of 2-aryl-1,2,4-triazine-3,5-(2H,4H)diones []. These compounds are structurally similar to 6-azauracil, a known antimetabolite used in cancer treatment.

Relevance: While not directly derived from 6-bromoisoquinoline-1,3(2H,4H)-dione, this group shares structural similarities, specifically the presence of a six-membered heterocyclic ring with adjacent carbonyl groups (dione). This structural motif is important for interacting with biological targets, as evidenced by the antimetabolite activity of 6-azauracil. The presence of an aryl group at the 2-position in these compounds allows for further structural diversity and potential modulation of biological activity [].

3-Aryl-2H,4H-benz[e][1,3]oxazine-2,4-diones

Compound Description: This group represents a novel class of potential antituberculotics, with their activity increasing with the electron-accepting properties of substituents on the phenyl ring []. A bromine at the 6-position also shows positive effects on their activity against Mycobacterium tuberculosis and M. kansasii []. Notably, some compounds in this group demonstrate greater potency than commercially available tuberculostatics [].

Relevance: These compounds, while structurally distinct from 6-bromoisoquinoline-1,3(2H,4H)-dione, share the common feature of a six-membered heterocyclic ring with adjacent carbonyl groups (dione) substituted with an aryl group. This suggests that similar chemical properties and potential reactivity could exist, even though their biological activities target different therapeutic areas [, ].

1,2,4-Triazin-3,5(2H,4H)-dione (6-Azauracil)

Compound Description: 1,2,4-Triazin-3,5(2H,4H)-dione, also known as 6-azauracil, serves as a key starting material for synthesizing various benzylic derivatives, including 4-benzyl-1,2,4-triazin-3,5(2H,4H)-dione and 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione []. This compound and its derivatives are of interest for their potential biological activities.

Properties

CAS Number

501130-49-0

Product Name

6-Bromoisoquinoline-1,3(2h,4h)-dione

IUPAC Name

6-bromo-4H-isoquinoline-1,3-dione

Molecular Formula

C9H6BrNO2

Molecular Weight

240.056

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13)

InChI Key

HKYFVARBWSUEAJ-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)Br)C(=O)NC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.